
IOTHALAMATE SODIUM I-125
Übersicht
Beschreibung
Iothalamate Sodium I-125 is a radiopharmaceutical agent primarily used to measure glomerular filtration rate (GFR), a critical parameter for assessing renal function. It consists of the iodinated contrast agent iothalamate labeled with iodine-125, a gamma-emitting radioisotope with a half-life of 59.4 days and low-energy emissions (27–35 keV) . Administered intravenously, it is freely filtered by the glomeruli without significant tubular reabsorption or secretion, making it an accurate marker for GFR . Its clinical applications include diagnosing chronic kidney disease (CKD), monitoring renal impairment, and adjusting drug dosages in chemotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iothalamate Sodium I 125 is synthesized by iodinating iothalamic acid with iodine-125. The process involves the reaction of iothalamic acid with sodium iodide in the presence of an oxidizing agent, typically chloramine-T, under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of Iothalamate Sodium I 125 involves large-scale iodination of iothalamic acid, followed by purification and quality control processes to ensure the product’s safety and efficacy. The final product is a sterile, nonpyrogenic aqueous solution containing approximately 1 mg of sodium iothalamate per mL, with a radioactive concentration of 250-300 µCi/mL .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Natrium-Iothalamat I 125 unterliegt aufgrund des Vorhandenseins von Jodatomen hauptsächlich Substitutionsreaktionen. Diese Reaktionen werden durch den elektronenreichen aromatischen Ring der Iothamsäure begünstigt, der ihn anfällig für elektrophile Substitution macht .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit Natrium-Iothalamat I 125 verwendet werden, umfassen Natriumiodid, Chloramin-T und verschiedene chromatographische Lösungsmittel zur Reinigung. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um einen Abbau des radioaktiven Isotops zu verhindern .
Hauptprodukte
Das Hauptprodukt, das bei der Iodierung von Iothamsäure entsteht, ist Natrium-Iothalamat I 125. Andere Nebenprodukte können nicht umgesetzte Iothamsäure und Nebenprodukte aus dem Oxidationsprozess sein .
Wissenschaftliche Forschungsanwendungen
Natrium-Iothalamat I 125 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Sein Hauptzweck ist die Bewertung der glomerulären Filtrationsrate (GFR) bei Patienten mit Nierenerkrankungen. Diese Verbindung wird auch in verschiedenen diagnostischen bildgebenden Verfahren eingesetzt, wie z. B. Angiographie und Computertomographie, aufgrund ihrer röntgendichten Eigenschaften .
Neben seinen medizinischen Anwendungen wird Natrium-Iothalamat I 125 in Forschungsstudien eingesetzt, um die Nierenfunktion und Nierenerkrankungen zu untersuchen. Es wird auch bei der Entwicklung neuer diagnostischer Techniken und bildgebender Mittel eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von Natrium-Iothalamat I 125 beinhaltet seine Filtration durch die Nieren ohne Rückresorption oder Sekretion. Diese Eigenschaft macht es zu einem idealen Mittel zur Bestimmung der GFR. Bei intravenöser Verabreichung wird Natrium-Iothalamat I 125 schnell von den Glomeruli filtriert und liefert genaue und zuverlässige Messungen der Nierenfunktion .
Wirkmechanismus
The mechanism of action of Iothalamate Sodium I 125 involves its filtration by the kidneys without reabsorption or secretion. This property makes it an ideal agent for determining GFR. When administered intravenously, Iothalamate Sodium I 125 is rapidly filtered by the glomeruli, providing accurate and reliable measurements of kidney function .
Vergleich Mit ähnlichen Verbindungen
Cyanocobalamin Co-57
- Mechanism: Cyanocobalamin Co-57 (vitamin B12 analog) was historically used for GFR measurement but is now obsolete. Unlike iothalamate, it undergoes partial tubular reabsorption, leading to overestimation of GFR .
- Accuracy: Studies show that Iothalamate I-125 provides higher accuracy (correlation coefficient >0.95 with inulin clearance) compared to Cyanocobalamin Co-57, which has variable protein binding and non-renal metabolism .
- Safety : Iothalamate I-125 has a lower radiation dose (0.3–0.5 mSv) compared to Co-57 (0.7–1.0 mSv) .
Iodohippurate Sodium I-131 (Hippuran)
- Mechanism : Hippuran I-131 measures effective renal plasma flow (ERPF) via tubular secretion, unlike iothalamate, which assesses glomerular filtration .
- Clinical Use : While Hippuran is used for ERPF and renal transplant evaluation, iothalamate remains the gold standard for GFR .
- Radiation Risk : I-131 has higher beta radiation (606 keV), increasing patient exposure risks compared to I-125 .
Inulin
- Gold Standard: Inulin is unbound, freely filtered, and neither reabsorbed nor secreted.
- Comparison : Studies demonstrate strong correlation between Iothalamate I-125 and inulin clearances (r = 0.98), validating iothalamate as a practical alternative .
Technetium-99m Diethylenetriaminepentaacetic Acid (Tc-99m DTPA)
- Mechanism : Tc-99m DTPA is a gamma-emitting GFR marker with shorter half-life (6 hours) and lower protein binding (<10%) than iothalamate (~20% protein binding) .
- Accuracy : Tc-99m DTPA slightly underestimates GFR in patients with hypoalbuminemia, whereas iothalamate’s protein binding provides stable plasma retention for accurate calculations .
- Cost : Tc-99m DTPA is more expensive and requires on-site radiopharmacy support .
Non-Radioactive Meglumine Iothalamate
- Fluorescent Assay : This variant uses fluorescent labeling instead of I-125, eliminating radiation exposure. Studies in rats and humans show excellent correlation (r = 0.99) with radioactive iothalamate, making it ideal for pediatric and repeated testing .
Data Tables
Table 1: Key Properties of GFR Markers
Compound | Isotope | Protein Binding | Clearance Mechanism | Radiation Dose (mSv) | Clinical Use |
---|---|---|---|---|---|
Iothalamate Sodium I-125 | I-125 | ~20% | Glomerular Filtration | 0.3–0.5 | GFR measurement |
Cyanocobalamin Co-57 | Co-57 | Variable | Glomerular + Tubular | 0.7–1.0 | Obsolete |
Hippuran I-131 | I-131 | <5% | Tubular Secretion | 1.2–1.5 | ERPF measurement |
Inulin | None | 0% | Glomerular Filtration | 0 | Gold standard GFR |
Tc-99m DTPA | Tc-99m | <10% | Glomerular Filtration | 0.2–0.4 | GFR + Renal imaging |
Table 2: Comparative Accuracy (vs. Inulin)
Compound | Correlation Coefficient (r) | Study Reference |
---|---|---|
Iothalamate I-125 | 0.98 | |
Tc-99m DTPA | 0.94 | |
Cyanocobalamin Co-57 | 0.85 |
Research Findings and Clinical Implications
- Superiority in CKD : Iothalamate I-125 is recommended in K/DOQI guidelines for CKD staging due to its precision and reproducibility .
- Safety Profile : Allergic reactions occur in <1% of patients, comparable to other iodinated agents . Radiation exposure is minimal, but contraindicated in pregnancy .
- Cost-Effectiveness : Iothalamate I-125 (e.g., Glofil-125) is more affordable than Tc-99m DTPA and inulin, with bulk pricing at ~$150 per dose .
Biologische Aktivität
Iothalamate Sodium I-125 is a radiopharmaceutical widely used in clinical settings for assessing renal function, particularly the measurement of glomerular filtration rate (GFR). This article explores its biological activity, mechanism of action, and clinical applications, supported by relevant data and case studies.
Overview of this compound
Chemical Properties:
- Molecular Formula: CHINO.Na
- Molecular Weight: 629.8959 g/mol
- Stereochemistry: Achiral
- Charge: Neutral
This compound is a sodium salt of iothalamic acid, labeled with radioactive iodine-125. It serves primarily as a radiographic contrast agent and is utilized in various diagnostic procedures to evaluate kidney function .
Iothalamate acts as a radiotracer that is cleared from the bloodstream by glomerular filtration. Unlike other substances that may undergo tubular secretion or reabsorption, iothalamate clearance closely approximates that of inulin, making it an ideal marker for GFR assessment. After intravenous administration, the effective half-life of I-125 iothalamate is approximately 0.07 days .
Measurement of Glomerular Filtration Rate (GFR)
This compound is primarily used to measure GFR, which is crucial for diagnosing and monitoring renal diseases. The following studies highlight its effectiveness compared to traditional methods:
-
Comparison with Inulin Clearance:
A study involving 19 patients demonstrated that the renal clearances of this compound and inulin were statistically indistinguishable. This suggests that iothalamate can reliably substitute inulin for GFR measurements . -
Reliability and Accuracy:
Research indicates that the clearance of 125I-iothalamate shows minimal bias and high accuracy when compared to other markers like iohexol. The coefficient of variation for test-retest reliability was reported between 6.3% and 8.5%, confirming its robustness as a clinical standard for mGFR assessment . -
Cost-effectiveness:
The use of this compound is often more economical than other methods such as cyanocobalamin Co-57, making it a preferred choice in many clinical settings .
Comparative Clearance Rates
Substance | Mean Clearance Ratio (to Inulin) | Plasma Protein Binding (%) |
---|---|---|
This compound | 1.01 | Negligible |
Cyanocobalamin Co-57 | Not statistically different | ~22% |
Endogenous Creatinine | 1.03 | Variable |
This table summarizes the comparative effectiveness and reliability of various substances used for GFR assessment.
Case Studies
-
Study on Renal Function Assessment:
A clinical trial assessed the efficacy of 125I-iothalamate in patients with chronic kidney disease (CKD). The results indicated that using this tracer provided consistent GFR readings across varying stages of CKD, supporting its application in routine clinical practice . -
Large-scale Clinical Trials:
Several large-scale studies have employed iothalamate clearance as a primary endpoint, including the Modification of Diet in Renal Disease Study and the Diabetes Control and Complications Trial, further solidifying its role in renal research .
Q & A
Basic Research Questions
Q. How does the protein-binding affinity of Iothalamate Sodium I-125 influence its accuracy in glomerular filtration rate (GFR) measurement?
this compound binds strongly to plasma proteins (e.g., albumin), ensuring it remains within the vascular compartment during renal clearance studies. This reduces extravasation, enabling precise measurement of GFR via blood or urine sampling over time. Researchers should validate protein-binding stability using in vitro assays (e.g., ultrafiltration) and correlate results with in vivo pharmacokinetic data to ensure consistency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its volatile nature and thyroid absorption risk, strict radiation safety measures are required:
- Use fume hoods and sealed containment systems during synthesis.
- Monitor laboratory surfaces and air for I-125 contamination regularly.
- Implement thyroid shielding and dosimetry for personnel, especially in longitudinal studies .
Q. How does this compound compare to other radiotracers (e.g., Technetium-99m) in terms of radiation exposure and diagnostic reliability?
I-125 emits low-energy gamma radiation (27–35 keV) with a 59.4-day half-life, reducing patient exposure compared to higher-energy isotopes. However, its long half-life necessitates careful waste management. Reliability in GFR studies is bolstered by its stable in vivo binding, but researchers must account for potential interference with iodine-dependent assays (e.g., thyroid function tests) .
Advanced Research Questions
Q. What methodological challenges arise when synthesizing this compound with high radiochemical purity?
Key challenges include:
- Minimizing radionuclide impurities during iodination, requiring stringent quality control (e.g., HPLC or gamma spectroscopy).
- Managing gaseous I-125 volatility during target processing, which demands inert atmosphere handling and real-time monitoring .
- Optimizing reaction conditions (e.g., pH, temperature) to stabilize the iothalamate complex, as outlined in BARC’s protocols .
Q. How can contradictions between this compound-based GFR values and estimated equations (e.g., CKD-EPI) be resolved in clinical research?
Discrepancies often arise from equation limitations at higher GFR levels. Researchers should:
- Perform head-to-head comparisons using both iothalamate clearance and serum creatinine-based equations in diverse cohorts.
- Apply regression analysis to identify biases (e.g., CKD-EPI underestimates GFR >60 mL/min/1.73m²) and adjust models using race, age, and sex covariates .
Q. What experimental designs are optimal for validating novel radiolabeling techniques for this compound?
- Use a cross-validation approach: Compare traditional chloramine-T iodination with newer methods (e.g., solid-phase labeling) in terms of yield, stability, and impurity profiles.
- Conduct longitudinal stability studies under varying storage conditions (temperature, light exposure) to assess shelf-life.
- Reference Mayo Clinic’s modified protocols, which emphasize post-labeling purification steps to enhance clinical applicability .
Q. How do protein-binding interactions of this compound affect pharmacokinetic modeling in renal impairment studies?
High protein binding alters distribution volume and clearance rates. Researchers should:
- Incorporate binding constants into compartmental models to refine GFR estimates.
- Validate models using population pharmacokinetics in patients with hypoalbuminemia or nephrotic syndrome, where binding dynamics shift significantly .
Q. What strategies mitigate radiation exposure in longitudinal studies using this compound?
- Employ microdosing techniques (subtherapeutic quantities) paired with ultrasensitive detection (e.g., liquid scintillation counting).
- Use computational dosimetry to project cumulative exposure and adjust dosing intervals.
- Adhere to ALARA principles, particularly in pediatric or pregnancy-exclusion cohorts .
Q. Data Contradiction and Validation
Q. How can researchers reconcile discrepancies between this compound clearance rates and inulin-based GFR measurements?
While I-125 iothalamate and inulin correlate well in healthy subjects, disparities may arise in renal disease due to tubular secretion or proteinuria. Address this by:
- Conducting simultaneous clearance studies in patients with varying renal function.
- Applying Bland-Altman analysis to quantify biases and establish equivalence thresholds .
Q. What validation criteria should be prioritized when transitioning this compound from preclinical to clinical research?
- Demonstrate batch-to-batch consistency in radiochemical purity (>95%) and sterility.
- Perform cross-species pharmacokinetic studies to identify human-specific metabolic pathways.
- Submit data to regulatory benchmarks (e.g., FDA’s GLOFIL-125 dossier requirements) .
Eigenschaften
CAS-Nummer |
17692-74-9 |
---|---|
Molekularformel |
C11H8I3N2NaO4 |
Molekulargewicht |
629.90 g/mol |
IUPAC-Name |
sodium;3-acetamido-2,4,6-tris(125I)(iodanyl)-5-(methylcarbamoyl)benzoate |
InChI |
InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12-2,13-2,14-2; |
InChI-Schlüssel |
WCIMWHNSWLLELS-SQHZOQHUSA-M |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] |
Isomerische SMILES |
CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)[O-])[125I])C(=O)NC)[125I].[Na+] |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] |
Key on ui other cas no. |
17692-74-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.